molecular formula C25H29N3O5S B10932039 Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10932039
M. Wt: 483.6 g/mol
InChI Key: UDDLWZOBHGHISZ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate, can be achieved through several synthetic routes. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of various substrates under specific reaction conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Chemical Reactions Analysis

Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H29N3O5S/c1-7-28(8-2)24(30)21-15(5)18(25(31)32-14(3)4)23(34-21)26-22(29)19-16(6)33-27-20(19)17-12-10-9-11-13-17/h9-14H,7-8H2,1-6H3,(H,26,29)

InChI Key

UDDLWZOBHGHISZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC(C)C)C

Origin of Product

United States

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